2-(1-((4-氟苯基)磺酰基)哌啶-2-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

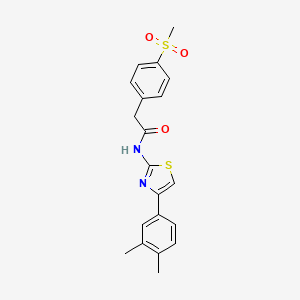

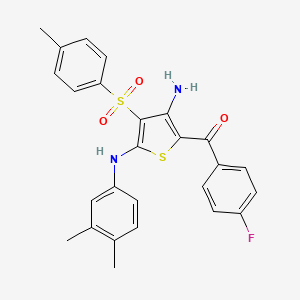

“2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)acetic acid” is a compound with the molecular formula C13H16FNO4S . It is a potential therapeutic compound that has garnered significant attention in the field of medicinal chemistry.

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)acetic acid” is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

In the field of organic synthesis, pinacol boronic esters are highly valuable building blocks . Protodeboronation of these esters is not well developed, but recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

科学研究应用

环境降解和归趋

全氟烷基化学品(包括具有全氟烷基部分的那些,如“2-(1-((4-氟苯基)磺酰基)哌啶-2-基)乙酸”)广泛应用于各种工业和商业应用中。它们的环境降解通常导致全氟羧酸 (PFCA) 和全氟烷基磺酸 (PFSA) 的形成,它们是持久性和有毒的。研究强调了这些化合物的环境生物降解性,突出了了解其降解途径和形成潜在有害降解产物的重要性 (Liu 和 Avendaño,2013).

氟化替代品和环境影响

随着监管和环境问题的日益突出,人们开始转向开发全氟辛酸和全氟磺酸长链的氟化替代品。这些替代品的目的是降低环境持久性和生物蓄积潜力。然而,由于数据可用性有限,这些氟化替代品的环境安全性和对人类健康的影响仍然不清楚。迫切需要进行全面的风险评估,以确保这些替代品不会带来不可预见的环境和健康风险 (Wang 等人,2013).

生物蓄积和人体接触

全氟酸,如全氟羧酸和全氟磺酸,具有环境持久性,已在各种野生动物物种中检测到,引起了人们对其生物蓄积潜力和人体接触的担忧。这些化合物的生物蓄积行为,特别是与它们的氟化碳链长度相关的行为,对于了解它们的环境和健康影响至关重要。有证据表明,根据监管标准,短链全氟羧酸(具有七个或更少的氟化碳)的生物蓄积性较低,但需要更多的研究来充分表征长链全氟羧酸的生物蓄积潜力 (Conder 等人,2008).

未来方向

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This work can guide medicinal chemists in the design of new piperidine compounds with different biological profiles .

作用机制

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a common process involving organoboron reagents, which could be relevant to this compound . In the SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The broad application of sm coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Pharmacokinetics

It’s important to note that boronic acids and their esters, which this compound may contain, are only marginally stable in water . This could impact the compound’s bioavailability.

Result of Action

It’s known that piperidine derivatives have been studied for their potential pharmacological applications .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of some phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

属性

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4S/c14-10-4-6-12(7-5-10)20(18,19)15-8-2-1-3-11(15)9-13(16)17/h4-7,11H,1-3,8-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHAPEPOGUHCQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2914699.png)

![3-(4-Bromopyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2914702.png)

![4-(2-chlorophenyl)-6-ethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2914705.png)

![[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B2914708.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2914714.png)

![8-(2-methoxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914716.png)

![1-(2-(4-benzylpiperidin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2914717.png)

![1,7-dimethyl-3-(3-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914719.png)